6-(2-(5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
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Overview
Description
6-(2-(5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the cyclization and functionalization processes .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-(2-(5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms to form reduced products.
Substitution: Replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, alkyls, or aryls, into the molecule .
Scientific Research Applications
6-(2-(5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-(2-(5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting key enzymes or receptors involved in disease processes, leading to the disruption of cellular functions and ultimately exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrido[4,3-d]pyrimidines: Known for their diverse biological activities and used as starting materials for the synthesis of various derivatives.
Pyrazolo[3,4-d]pyrimidines: Investigated for their potential as CDK2 inhibitors and anticancer agents.
Pyrrolo[2,3-d]pyrimidines: Explored for their antibacterial, antifungal, and anti-inflammatory properties.
Uniqueness
6-(2-(5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one stands out due to its unique combination of thieno[2,3-d]pyrimidine and benzo[b][1,4]oxazine moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
6-[2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetyl]-4-methyl-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4S/c1-3-15-4-6-16(7-5-15)18-13-33-24-23(18)25(31)28(14-26-24)11-20(29)17-8-9-21-19(10-17)27(2)22(30)12-32-21/h4-10,13-14H,3,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNINKEMPUNMYRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)C4=CC5=C(C=C4)OCC(=O)N5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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